LogP Comparison: Enhanced Lipophilicity of 2-Acetyl-10-(3-chloropropyl)phenothiazine vs. 2-Acetylphenothiazine
The computed octanol-water partition coefficient (XLogP3) of 2-acetyl-10-(3-chloropropyl)phenothiazine is 4.8, compared with 4.235 for the non-alkylated parent compound 2-acetylphenothiazine (CAS 6631-94-3), representing an increase of ΔLogP ≈ 0.56 [1]. An independent determination by SIELC using a proprietary algorithm reports LogP = 4.74 for the target compound [2]. This difference corresponds to approximately 3.7-fold greater lipophilicity for the chloropropyl-substituted derivative, attributable to the three-carbon chloroalkyl chain at the N-10 position. No experimental LogP for the target compound has been identified in the peer-reviewed literature; the values cited are computational predictions widely used in procurement specifications.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (PubChem); LogP = 4.74 (SIELC algorithm) |
| Comparator Or Baseline | 2-Acetylphenothiazine: LogP = 4.23540 (computed); N-(3-Chloropropyl)phenothiazine: MW 275.8 (no directly comparable LogP value available from same source) |
| Quantified Difference | ΔLogP ≈ +0.56 vs. 2-acetylphenothiazine (~3.7× greater lipophilicity) |
| Conditions | Computed XLogP3 values (fragment-based prediction, PubChem 2021.10.14 release); SIELC LogP by proprietary algorithm |
Why This Matters
Higher LogP directly impacts reversed-phase HPLC retention time, organic-solvent extraction efficiency during workup, and passive membrane permeability in any cell-based screening context – a 0.56 log-unit difference meaningfully alters chromatographic method development and biological partitioning behavior.
- [1] PubChem. Compound Summary for CID 3016079: XLogP3 = 4.8. Compound Summary for CID 73197 (2-Acetylphenothiazine): XLogP3 = 4.2 (computed). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3016079; https://pubchem.ncbi.nlm.nih.gov/compound/73197 (accessed 2026-05-11). View Source
- [2] SIELC Technologies. 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one – Compound Data. LogP: 4.74. https://sielc.com/1-10-3-chloropropyl-10h-phenothiazin-2-ylethan-1-one (accessed 2026-05-11). View Source
